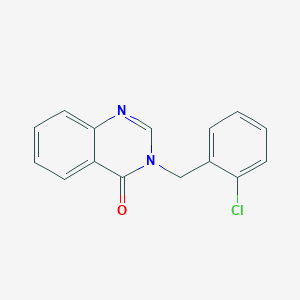

3-(2-chlorobenzyl)quinazolin-4(3H)-one

Description

Significance of the Quinazolin-4(3H)-one Scaffold in Medicinal Chemistry

The quinazolin-4(3H)-one nucleus is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgsapub.org Its derivatives have been extensively explored and are found in numerous natural products and synthetic molecules with significant therapeutic applications. rsc.orgsapub.org

The versatility of the quinazolin-4(3H)-one scaffold allows for substitutions at various positions, primarily at the 2 and 3 positions, which significantly influences the biological activity of the resulting compounds. nih.gov This has led to the development of a vast library of derivatives with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netnih.govgsconlinepress.comresearchgate.net The established presence of this scaffold in marketed drugs underscores its importance in drug discovery and development.

Rationale for Research on 3-(2-chlorobenzyl)quinazolin-4(3H)-one and its Related Derivatives

The investigation into 3-(2-chlorobenzyl)quinazolin-4(3H)-one and its analogues is primarily driven by the well-documented anticonvulsant potential of 3-substituted quinazolin-4(3H)-one derivatives. mdpi.comuin-malang.ac.id The substitution at the 3-position of the quinazolinone ring with an aryl or benzyl (B1604629) group has been a key area of research in the quest for novel anticonvulsant agents. uin-malang.ac.id

The presence of a benzyl group at the 3-position is a common feature in many biologically active quinazolinones. gsconlinepress.com Furthermore, the introduction of a chloro substituent on the benzyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. Specifically, the ortho-chloro substitution on the benzyl ring, as seen in 3-(2-chlorobenzyl)quinazolin-4(3H)-one, has been explored in related structures and has shown promising anticonvulsant activity. researchgate.net

The rationale for synthesizing and evaluating this specific compound and its derivatives is to explore the structure-activity relationships (SAR) of 3-substituted quinazolinones. By systematically modifying the substituents on the benzyl ring and at other positions of the quinazolinone core, researchers aim to identify compounds with enhanced anticonvulsant potency and a favorable therapeutic index.

Below are tables detailing research findings on compounds structurally related to 3-(2-chlorobenzyl)quinazolin-4(3H)-one, highlighting their anticonvulsant activities.

Table 1: Anticonvulsant Activity of Selected 3-Substituted Quinazolin-4(3H)-one Derivatives

| Compound | Substituent at Position 3 | Anticonvulsant Activity (MES Test) | Reference |

| 1 | 3-o-tolyl | Good protection | mdpi.com |

| 2 | 3-o-chlorophenyl | Good protection | mdpi.com |

MES Test: Maximal Electroshock Seizure Test, a common preclinical screen for anticonvulsant drugs.

Table 2: Synthesis and Characterization of a Related Compound: 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀ClN₃O | |

| Synthesis Method | Conventional heating (reflux) or Microwave irradiation | |

| Yield (Reflux) | 79% | |

| Yield (Microwave) | 87% | |

| Melting Point | 154-155 °C |

This data for a closely related compound underscores the scientific interest in incorporating the 2-chlorophenyl moiety into the quinazolinone scaffold. The exploration of 3-(2-chlorobenzyl)quinazolin-4(3H)-one is a logical progression in the systematic investigation of this chemical class for potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNNHXAXOXPFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3 2 Chlorobenzyl Quinazolin 4 3h One and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), researchers can elucidate electronic structure and predict reactivity.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of quinazolinone derivatives are crucial in determining their reactivity and potential as bioactive molecules. Key parameters in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive as it requires less energy to be excited. For quinazolinone derivatives, these calculations are often performed using DFT. For instance, a computational study on a series of quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) included DFT-based analyses of HOMO and LUMO energies to understand their binding dynamics. frontiersin.org

Table 1: Representative HOMO-LUMO Energy Gaps for Quinazolinone Analogs

| Compound/Analog Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Quinazoline Derivatives (EGFR Inhibitors) | -6.5 to -7.5 | -1.5 to -2.5 | 4.0 to 6.0 | DFT |

| 2-phenylquinazolin-4(3H)-one | -6.21 | -1.78 | 4.43 | DFT (B3LYP)/STO-3G |

Note: The data in this table is representative of quinazolinone analogs and not specific to 3-(2-chlorobenzyl)quinazolin-4(3H)-one.

The Molecular Electrostatic Potential (MEP) is another critical descriptor derived from quantum chemical calculations. It is plotted onto the electron density surface of a molecule to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. For quinazolinone derivatives, the carbonyl oxygen atom of the quinazolinone ring typically represents a region of high negative electrostatic potential, making it a likely site for hydrogen bonding interactions. frontiersin.org Conversely, the hydrogen atoms on the aromatic rings exhibit a positive potential.

Reactivity Descriptors (Hardness, Softness, Electronegativity)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) is a measure of the power of an atom or a group of atoms in a molecule to attract electrons to itself. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease of electron cloud polarization.

These descriptors are valuable in predicting the reactivity of quinazolinone derivatives in various chemical reactions. For instance, a study on a triazine derivative utilized DFT to calculate these parameters to analyze the reactivity of the inhibitor molecule. irjweb.com

Table 2: Representative Reactivity Descriptors for a Quinazolinone Analog

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.995 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.215 |

| Chemical Softness (S) | 1/η | 0.451 |

Note: The data in this table is based on a representative 2-phenylquinazolin-4(3H)-one analog and is for illustrative purposes.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.

Conformational Analysis and Energy Minimization

The three-dimensional structure of 3-(2-chlorobenzyl)quinazolin-4(3H)-one is not rigid. The presence of a single bond connecting the benzyl (B1604629) group to the quinazolinone nitrogen allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformation, which corresponds to the global energy minimum on the potential energy surface.

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the binding of a ligand, such as a quinazolinone derivative, to its biological target, typically a protein.

Several studies have employed MD simulations to investigate the interactions of quinazolinone-based inhibitors with targets like EGFR. frontiersin.orgnih.govfigshare.com These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the ligand-protein complex can be assessed.

Key Interactions: MD simulations can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding of the ligand in the active site of the protein.

Conformational Changes: The simulations can show how the protein and ligand adapt their conformations upon binding.

For example, MD simulations of quinazoline derivatives with EGFR have demonstrated the stability and consistent interaction of these ligands within the active site over simulation times of up to 200 nanoseconds. frontiersin.org These studies provide a dynamic picture of the binding process that complements the static view offered by molecular docking. While no specific MD simulation studies for 3-(2-chlorobenzyl)quinazolin-4(3H)-one were found, the general findings for the quinazolinone scaffold suggest that it can form stable complexes with various protein targets, with the specific interactions being dictated by the substitution pattern.

Structure Prediction and Validation

The structural elucidation of 3-(2-chlorobenzyl)quinazolin-4(3H)-one and its analogs is fundamental to understanding their chemical behavior and potential interactions. Computational modeling, alongside experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a robust framework for predicting and validating the three-dimensional architecture of these molecules.

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are pivotal in predicting the structural features that are critical for the activity of quinazolinone derivatives. nih.govmdpi.comfrontiersin.org For instance, 3D-QSAR studies on a series of quinazolinone derivatives have highlighted the significance of electrostatic, hydrophobic, and hydrogen bond acceptor fields in determining their biological interactions. nih.gov These models are constructed by aligning a set of known active compounds and correlating their structural properties with their biological activities. frontiersin.org The resulting contour maps from these analyses can guide the design of new analogs with potentially enhanced properties. nih.govmdpi.com

X-ray crystallography offers definitive experimental validation of the solid-state structure of molecules. While a crystal structure for 3-(2-chlorobenzyl)quinazolin-4(3H)-one is not publicly available, analysis of closely related analogs provides critical insights into the expected geometry. For example, the crystal structure of 3-(4-chlorophenyl)quinazolin-4(3H)-one reveals that the quinazoline unit is essentially planar. nih.gov In this analog, the dihedral angle between the quinazoline mean plane and the chlorophenyl ring is 44.63 (5)°. nih.gov The crystal packing is stabilized by intermolecular C—H···N and C—H···O hydrogen bonds, which form infinite chains. nih.gov Such data from analogs are invaluable for validating and refining computational models of 3-(2-chlorobenzyl)quinazolin-4(3H)-one.

Spectroscopic methods, particularly NMR, are crucial for structure validation in solution. The 1H and 13C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule. For various quinazolinone derivatives, characteristic chemical shifts have been reported that confirm the core structure and the nature and placement of substituents. researchgate.netrsc.orgbeilstein-journals.org For example, in the 1H NMR spectrum of 2-(3-chlorophenyl)quinazolin-4(3H)-one, the proton of the N-H group in the quinazolinone ring appears as a broad singlet at high chemical shift values (around 12.63 ppm), which is characteristic for this class of compounds. rsc.org

The integration of computational predictions with experimental data from techniques like X-ray crystallography and NMR spectroscopy provides a comprehensive understanding of the structure of 3-(2-chlorobenzyl)quinazolin-4(3H)-one and its analogs. This validated structural information is the foundation for further investigation into their chemical properties and potential applications.

Research Findings from Analog Studies

Detailed structural data from analogs of 3-(2-chlorobenzyl)quinazolin-4(3H)-one are presented below.

The single-crystal X-ray diffraction data for the analog 3-(4-chlorophenyl)quinazolin-4(3H)-one provides precise measurements of its solid-state conformation. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₉ClN₂O |

| Quinazoline Unit Planarity (mean deviation) | 0.027 (2) Å |

| Dihedral Angle (Quinazoline plane to 4-chlorophenyl ring) | 44.63 (5)° |

Data sourced from a study on 3-(4-chlorophenyl)quinazolin-4(3H)-one. nih.gov

The intermolecular interactions that stabilize the crystal lattice are detailed in the following table. nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C7—H7···N1ⁱ | 0.93 | 2.47 | 3.281 (2) | 145 |

| C13—H13···O1ⁱⁱ | 0.93 | 2.37 | 3.145 (2) | 140 |

Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1. Data sourced from a study on 3-(4-chlorophenyl)quinazolin-4(3H)-one. nih.gov

The following table lists characteristic proton NMR chemical shifts for protons in positions similar to those in 3-(2-chlorobenzyl)quinazolin-4(3H)-one, based on data from related structures.

| Proton | Analog Compound | Chemical Shift (δ, ppm) |

| Quinazolinone N-H | 2-(3-Chlorophenyl)quinazolin-4(3H)-one | 12.63 (br s) |

| Aromatic H | 2-(3-Chlorophenyl)quinazolin-4(3H)-one | 8.25 (s), 8.16 (t), 7.86 (t), 7.77 (d), 7.67 (d), 7.59 (t), 7.55 (t) |

Data sourced from a study on 2-(3-chlorophenyl)quinazolin-4(3H)-one. rsc.org

Structure Activity Relationship Sar Analysis of 3 2 Chlorobenzyl Quinazolin 4 3h One and Its Analogs

Impact of Substitution on the Quinazolin-4(3H)-one Scaffold on Biological Activity

The biological activity of quinazolin-4(3H)-one derivatives is highly sensitive to the nature and position of substituents on the fused benzene (B151609) ring. researchgate.netekb.eg Alterations at positions 6, 7, and 8 can significantly modulate the pharmacological profile, including anticonvulsant, antimicrobial, and anticancer activities. mdpi.comnih.gov

For instance, the introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 has been shown to enhance the antimicrobial activity of certain quinazolinone derivatives. mdpi.com In the context of anticonvulsant activity, the presence of a chlorine atom at the 7-position of the quinazolinone system has been reported to be favorable. nih.gov Conversely, substitutions at the C6 and C7 positions with bromo or hydroxyl groups have been found to reduce antibacterial activity in some series. ekb.egnih.gov

Table 1: Effect of Substituents on the Quinazolin-4(3H)-one Scaffold on Biological Activity

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 6, 8 | Halogen (Iodine) | Significantly improved antibacterial activity. | mdpi.com |

| 7 | Chlorine | Favors anticonvulsant activity. | nih.gov |

| 6, 7 | Bromo, Hydroxyl | Reduced antibacterial activity. | ekb.egnih.gov |

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activities. | mdpi.com |

| 4 | Amine or substituted amine | Can improve antimicrobial activities. | mdpi.com |

Role of the N-3 Benzyl (B1604629) Moiety and its Halogenation in Activity Modulation

The substituent at the N-3 position of the quinazolin-4(3H)-one ring is a key determinant of biological activity, with a benzyl group being a common and effective moiety. nih.govnih.gov The nature and substitution pattern on this benzyl ring can fine-tune the pharmacological properties of the molecule.

Studies on anticonvulsant quinazolinones have highlighted the importance of the N-3 substituent. For instance, the substitution with a benzyl group at this position has been associated with strong anticonvulsant activity. mdpi.com The lipophilicity conferred by the benzyl group can enhance the ability of the compound to cross the blood-brain barrier, a critical factor for CNS-active drugs. nih.gov Research has shown that compounds with a benzyl group at the N-3 position generally exhibit higher lipophilicity compared to those with an allyl group. nih.govnih.gov

The halogenation of the N-3 benzyl ring is a critical factor in modulating activity. In a series of N-substituted-6-fluoro-quinazoline-4-amines, compounds with a 4-bromo or 4-chloro substitution on the benzyl ring exhibited higher anticonvulsant activity compared to the 4-fluoro analog. mdma.ch This suggests that both the electronic nature and the position of the halogen on the benzyl ring are crucial. The 2-chloro substitution in 3-(2-chlorobenzyl)quinazolin-4(3H)-one places an electron-withdrawing group at a sterically significant position, which can influence the conformation of the benzyl ring and its interaction with the target receptor.

The following table illustrates the influence of substitutions on the N-3 benzyl group on anticonvulsant activity.

Table 2: Influence of N-3 Benzyl Moiety Substitution on Anticonvulsant Activity

| N-3 Substituent | Substitution on Benzyl Ring | Observed Anticonvulsant Activity | Reference |

|---|---|---|---|

| Benzyl | 4-Bromo | Higher activity | mdma.ch |

| Benzyl | 4-Chloro | High activity | mdma.ch |

| Benzyl | 4-Fluoro | Moderate activity | mdma.ch |

| Benzyl | Unsubstituted | Variable activity | mdpi.com |

| Allyl | - | Generally lower activity than benzyl | nih.govnih.gov |

Correlations between Electronic and Steric Features and Pharmacological Potency

The pharmacological potency of 3-(2-chlorobenzyl)quinazolin-4(3H)-one and its analogs is intricately linked to their electronic and steric properties. The interplay of these features dictates the molecule's ability to bind to its biological target and elicit a response.

Electronic Features: The electronic nature of substituents, whether electron-donating or electron-withdrawing, significantly impacts activity. For anticonvulsant quinazolinones, it has been observed that electron-withdrawing groups on the N-3 aryl substituent can enhance activity. For example, in a series of N-substituted-6-fluoro-quinazoline-4-amines, para-substituted electron-withdrawing groups on the benzyl ring led to higher anticonvulsant activity. mdma.ch The 2-chloro substituent in the titular compound is an electron-withdrawing group, which likely contributes to its biological profile. The presence of electron-donating substituents on the quinazolin-4-one ring has also been shown to be important in some cases. nih.gov

Steric Features: The size and spatial arrangement of substituents are also critical. The bulkiness of the substituent at position 2 of the quinazolinone ring can influence activity. nih.gov In the case of the N-3 benzyl group, the position of the substituent on the phenyl ring is crucial. Ortho-substitution, as in 3-(2-chlorobenzyl)quinazolin-4(3H)-one, can impose conformational restrictions on the molecule, which may be favorable or unfavorable for binding to the active site of a receptor. For instance, in some series of 2-substituted-3-aryl-4(3H)-quinazolinones, compounds with a 3-o-tolyl or 3-o-chlorophenyl group showed good protection against seizures. researchgate.net

Development of SAR Models for Specific Biological Targets

To quantitatively understand the relationship between the chemical structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models are often developed. These models use statistical methods to correlate physicochemical properties of molecules with their pharmacological potency.

For anticonvulsant quinazolin-4(3H)-ones, QSAR studies have been conducted to identify the key molecular descriptors that govern their activity. One study on a series of quinazoline-4(3H)-one derivatives with anticonvulsant activity against maximal electroshock-induced seizures developed a robust QSAR model. The model indicated that the anticonvulsant activity was dependent on descriptors related to autocorrelation, the Barysz matrix, the Burden matrix, and the radial distribution function, which encode information about the topology, size, and electronic properties of the molecules.

Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. For example, a QSAR model could be used to predict the anticonvulsant activity of other halogenated benzyl derivatives of quinazolin-4(3H)-one, helping to prioritize which compounds to synthesize and test.

The development of 3D-QSAR models, which consider the three-dimensional structure of the molecules, can provide even more detailed insights into the steric and electronic requirements for optimal activity at a specific biological target, such as the GABA-A receptor, a known target for some anticonvulsant drugs. nih.govmdma.ch

Molecular Mechanisms of Action and Target Interactions

Identification of Putative Biological Targets

There is no specific information available in the reviewed literature that identifies the putative biological targets for 3-(2-chlorobenzyl)quinazolin-4(3H)-one. The broader class of quinazolinones has been shown to interact with a range of biological targets, including but not limited to, epidermal growth factor receptor (EGFR) tyrosine kinase, tubulin, and various enzymes involved in metabolic and cell signaling pathways. tandfonline.comnih.govnih.gov For instance, some 3-benzyl-4(3H)quinazolinone analogues have been investigated for their antitumor activities, with EGFR being a key target. tandfonline.comnih.gov However, without specific studies on the 2-chloro substituted variant, any potential targets remain speculative.

Elucidation of Binding Modes and Key Intermolecular Interactions

Due to the absence of molecular docking studies for 3-(2-chlorobenzyl)quinazolin-4(3H)-one, there is no information available regarding its specific binding modes or key intermolecular interactions with any biological target. The binding mode of a compound describes how it fits into the binding site of a protein, including the specific amino acid residues it interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the compound's biological activity.

In Vitro Enzyme Inhibition Assays to Confirm Target Engagement

No data from in vitro enzyme inhibition assays for 3-(2-chlorobenzyl)quinazolin-4(3H)-one could be located in the reviewed scientific literature. Such assays are essential to experimentally validate the biological activity and target engagement of a compound. They measure the ability of a compound to inhibit the activity of a specific enzyme and are often used to determine key parameters like the half-maximal inhibitory concentration (IC50). While numerous quinazolinone derivatives have been evaluated in various enzyme inhibition assays, bezmialem.edu.trnih.govtandfonline.com this specific compound has not been the subject of such published studies.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR spectroscopy of quinazolinone derivatives reveals characteristic signals for the aromatic protons of the quinazoline (B50416) ring system and the benzyl (B1604629) substituent. For 3-(2-chlorobenzyl)quinazolin-4(3H)-one, the methylene (B1212753) protons of the benzyl group are expected to appear as a singlet. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, and multiplets) in the downfield region of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR provides insights into the carbon framework of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the quinazolinone ring, the carbons of the two aromatic rings, and the methylene carbon of the benzyl group. The chemical shifts of these carbons are influenced by their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(2-chlorobenzyl)quinazolin-4(3H)-one

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Quinazoline H-5 | ~8.2 (dd) | - |

| Quinazoline H-6 | ~7.5 (td) | - |

| Quinazoline H-7 | ~7.8 (td) | - |

| Quinazoline H-8 | ~7.6 (d) | - |

| Benzyl CH₂ | ~5.3 (s) | ~45.0 |

| Benzyl H-3' | ~7.3 (m) | - |

| Benzyl H-4' | ~7.2 (m) | - |

| Benzyl H-5' | ~7.2 (m) | - |

| Benzyl H-6' | ~7.4 (m) | - |

| Quinazoline C-2 | - | ~155.0 |

| Quinazoline C-4 | - | ~162.0 (C=O) |

| Quinazoline C-4a | - | ~121.0 |

| Quinazoline C-5 | - | ~127.0 |

| Quinazoline C-6 | - | ~127.5 |

| Quinazoline C-7 | - | ~134.5 |

| Quinazoline C-8 | - | ~126.5 |

| Quinazoline C-8a | - | ~148.0 |

| Benzyl C-1' | - | ~135.0 |

| Benzyl C-2' | - | ~133.0 (C-Cl) |

| Benzyl C-3' | - | ~129.0 |

| Benzyl C-4' | - | ~128.0 |

| Benzyl C-5' | - | ~130.0 |

| Benzyl C-6' | - | ~127.0 |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(2-chlorobenzyl)quinazolin-4(3H)-one is expected to show characteristic absorption bands. A strong absorption band is anticipated for the carbonyl (C=O) group of the quinazolinone ring. Other significant peaks would correspond to C-H stretching of the aromatic and benzyl groups, C=C and C=N stretching within the aromatic systems, and C-N stretching vibrations. The C-Cl stretching vibration from the chlorobenzyl group would also be present.

Table 2: Predicted IR Absorption Bands for 3-(2-chlorobenzyl)quinazolin-4(3H)-one

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Amide) | ~1680 |

| C=N | ~1610 |

| C=C (Aromatic) | ~1590, ~1470 |

| C-H (Aromatic) | ~3050 |

| C-H (Aliphatic) | ~2920 |

| C-N | ~1340 |

| C-Cl | ~750 |

Note: The predicted wavenumbers are based on data from analogous compounds and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, which allows for the determination of the molecular formula. For 3-(2-chlorobenzyl)quinazolin-4(3H)-one (C₁₅H₁₁ClN₂O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 271.0609. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and composition.

Table 3: Theoretical Elemental Composition of 3-(2-chlorobenzyl)quinazolin-4(3H)-one (C₁₅H₁₁ClN₂O)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 66.55 |

| Hydrogen (H) | 4.10 |

| Chlorine (Cl) | 13.10 |

| Nitrogen (N) | 10.35 |

| Oxygen (O) | 5.91 |

X-ray Crystallography for Solid-State Structure Determination

Table 4: Illustrative Crystallographic Parameters for a Related Quinazolinone

| Parameter | Value for 3-(4-chlorophenyl)quinazolin-4(3H)-one nih.gov |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 16.9531 (8) |

| b (Å) | 3.9290 (3) |

| c (Å) | 17.2740 (8) |

| β (°) | 91.626 (3) |

| Volume (ų) | 1150.14 (12) |

| Z | 4 |

Note: This data is for a structurally related compound and serves as an example of the type of information obtained from X-ray crystallography.

Future Research Directions and Therapeutic Potential in Pre Clinical Development

Rational Design of Novel Quinazolin-4(3H)-one Derivatives with Enhanced Specificity

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the interaction of a molecule with its biological target to enhance efficacy and minimize off-target effects. nih.gov For quinazolin-4(3H)-one derivatives, research is actively focused on modifying the core structure to achieve greater specificity for particular enzymes or receptors implicated in disease.

One primary strategy involves structure-based drug design, which utilizes computational docking studies to predict how a molecule will bind to the active site of a target protein. For instance, in the development of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), a well-known target for quinazoline-based drugs like gefitinib (B1684475) and erlotinib, the quinazoline (B50416) scaffold is oriented to form crucial hydrogen bonds with key amino acid residues, such as Met769 in the hinge region of the kinase domain. nih.govnih.gov Modifications at the C-2 and N-3 positions of the quinazolinone ring are systematically explored to enhance these interactions and exploit specific pockets within the binding site for improved selectivity. mdpi.com

Fragment-based drug design is another powerful approach. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent and specific lead compound. nih.gov For example, a fragment-based combinatorial screening approach was used to identify a lead compound for the dual inhibition of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), both significant targets in breast cancer therapy. nih.govsemanticscholar.org The initial lead was then structurally optimized by introducing different tail structures to better fit the binding pockets of both enzymes. nih.gov

The synthesis of hybrid molecules, where the quinazolin-4(3H)-one scaffold is linked to another pharmacophore, represents a further design strategy. mdpi.com This approach aims to create compounds with dual or synergistic modes of action. For example, linking the quinazolinone core to phenolic derivatives has been explored to generate novel antioxidants. mdpi.com Similarly, creating hybrids with moieties like triazole-acetamides is being investigated to develop new cytotoxic agents against cancer cell lines. nih.gov

Exploration of Multi-target Activity Profiles

While enhancing specificity for a single target is a common goal, there is growing interest in developing multi-target inhibitors, particularly for complex diseases like cancer. nih.gov This strategy can offer advantages in overcoming drug resistance and affecting multiple pathological pathways simultaneously. The quinazolin-4(3H)-one scaffold has proven to be a versatile platform for designing such multi-target agents. nih.govnih.gov

Research has demonstrated that certain quinazoline derivatives can inhibit multiple Receptor Tyrosine Kinases (RTKs) involved in angiogenesis and tumor progression, such as EGFR, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov The ability of a single compound to inhibit these key signaling pathways could lead to more potent antitumor effects. nih.gov

Beyond RTKs, scientists are exploring the dual-targeting of entirely different classes of proteins. A notable example is the development of quinazolin-4(3H)-one derivatives that co-target PARP1 and BRD4. nih.govsemanticscholar.org These two proteins are involved in distinct but related pathways in cancer (DNA repair and gene transcription, respectively), and their simultaneous inhibition can create a "synthetic lethal" effect in cancer cells. nih.gov Other explored multi-target profiles for this scaffold include dual cholinesterase inhibition for Alzheimer's disease and targeting DNA gyrase for antimicrobial applications. researchgate.netmdpi.com

The table below summarizes the multi-target profiles of selected quinazolin-4(3H)-one derivatives.

| Compound Class | Targets | Therapeutic Area |

| Substituted Quinazolines | EGFR, VEGFR-2, PDGFR-β, Microtubules | Cancer |

| Quinazolin-4(3H)-one Derivatives | PARP1, BRD4 | Breast Cancer |

| Quinazolin-4(3H)-one Hydrazides | CDK2, HER2, EGFR, VEGFR2 | Cancer |

| Quinazolinone-Vanillin Hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Quinazolin-4(3H)-one Derivatives | DNA Gyrase | Antimicrobial |

This table is generated based on data from multiple research articles. nih.govnih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com

Development of Advanced In Vitro and In Vivo Models for Efficacy Evaluation

The pre-clinical evaluation of novel quinazolin-4(3H)-one derivatives relies on a cascade of sophisticated in vitro and in vivo models to assess their efficacy and mechanism of action.

In Vitro Models: Initial screening is typically performed using cell-free enzymatic assays to determine the inhibitory activity against specific molecular targets. For instance, kinase inhibition assays are used to measure the IC₅₀ values of compounds against a panel of kinases like EGFR, VEGFR-2, CDK2, and HER2. nih.govdovepress.com Differential Scanning Fluorimetry (DSF) is another high-throughput method used to screen for potency and selectivity against large panels of kinases and other protein families like bromodomains. mdpi.com

Following enzymatic assays, the cytotoxic or anti-proliferative activity of the compounds is evaluated against a variety of human cancer cell lines. nih.govresearchgate.net Commonly used cell lines include MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer), and A2780 (ovarian cancer). nih.govnih.govresearchgate.netekb.eg The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). nih.gov Further in vitro studies may include cell cycle analysis to see if the compounds induce cell cycle arrest, and apoptosis assays to confirm if they trigger programmed cell death. nih.gov

Other specialized in vivo models can be employed depending on the therapeutic target. For instance, the chick chorioallantoic membrane (CAM) assay is an established model to evaluate the anti-angiogenic potential of a compound. nih.gov For indications like epilepsy, models involving pentylenetetrazole (PTZ) or isoniazid (B1672263) (INH) induced convulsions in mice are used to screen for anticonvulsant activity. researchgate.netresearchgate.net

Strategic Approaches for Lead Optimization in Drug Discovery Programs

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to transform it into a clinical candidate. This process involves a multi-parameter optimization of potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR is the foundation of lead optimization. It involves systematically synthesizing and testing analogues of a lead compound to understand how specific structural modifications affect its biological activity. nih.gov For quinazolin-4(3H)-ones, SAR studies have revealed key insights. For example, substitutions at the C-6 and C-7 positions are generally well-tolerated and can be used to modulate properties like solubility and kinase selectivity. nih.gov The nature of the substituent at the N-3 position has been shown to be critical for the activity of many derivatives, significantly influencing anticonvulsant or anticancer potency. nih.gov

Computational Modeling: In silico tools play a vital role in modern lead optimization. nih.gov Computational ADME prediction helps to identify potential liabilities, such as poor absorption or rapid metabolism, early in the process, allowing chemists to prioritize the synthesis of compounds with more favorable drug-like properties. nih.gov Molecular docking and simulation studies are used to rationalize observed SAR and guide the design of new analogues with improved binding affinity and selectivity. nih.gov

Chemical Modifications for Improved Pharmacokinetics: Beyond improving potency, lead optimization focuses heavily on enhancing the molecule's ability to reach its target in the body and remain there for a sufficient duration. This can involve introducing flexible linkers to optimize binding, adding polar groups to improve solubility, or modifying metabolically labile sites to increase stability. nih.gov For instance, in the development of dual PARP1/BRD4 inhibitors, flexible linker groups were introduced to better meet the spatial requirements of the PARP1 binding pocket. nih.gov

The ultimate goal of these strategic approaches is to achieve a balanced profile, creating a compound that is not only potent and selective but also possesses the necessary pharmacokinetic and safety characteristics to be a successful drug. nih.govgrafiati.com

Q & A

Q. How should researchers address batch-to-batch variability in spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.